REACTION_SMILES
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[CH3:21][N:22]([CH3:23])[CH:24]=[O:25].[Cl:13][N:14]1[C:15](=[O:16])[CH2:17][CH2:18][C:19]1=[O:20].[NH2:1][c:2]1[c:3]([CH3:12])[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][cH:10][cH:11]1>>[NH2:1][c:2]1[c:3]([CH3:12])[c:4]([C:5](=[O:6])[O:7][CH3:8])[c:9]([Cl:13])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(N)c1C
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Name
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Type
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product
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Smiles
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COC(=O)c1c(Cl)ccc(N)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |